4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
¹H NMR Analysis (400 MHz, DMSO-d6):
| Signal (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 2.25 | 3H | s | Pyrazole C4-CH₃ |
| 3.85 | 3H | s | Triazole N1-CH₃ |
| 4.95 | 2H | s | Methylene bridge (-CH₂-) |
| 6.15 | 1H | s | Pyrazole C5-H |
| 7.45 | 1H | s | Triazole C5-H |
| 5.60 | 2H | br s | NH₂ (exchangeable) |
Coupling constants:
- J(H5-pyrazole, H5-triazole) = 0.8–1.2 Hz (through-space)
- J(CH₂, NH₂) = Not observed due to rotation.
¹³C NMR Analysis (100 MHz, DMSO-d6):
| Signal (ppm) | Assignment |
|---|---|
| 13.4 | Pyrazole C4-CH₃ |
| 34.7 | Triazole N1-CH₃ |
| 52.1 | Methylene bridge (-CH₂-) |
| 105.8 | Pyrazole C5 |
| 142.3 | Triazole C5 |
| 149.1 | Pyrazole C3 |
| 152.4 | Triazole C4 |
Quaternary carbons show characteristic deshielding due to adjacent nitrogen atoms.
FT-IR Analysis (KBr pellet, cm⁻¹):
| Band | Assignment |
|---|---|
| 3320 | N-H stretch (NH₂) |
| 3105 | C-H aromatic stretch |
| 2925 | C-H aliphatic stretch |
| 1605 | C=N stretch (pyrazole) |
| 1550 | C=C ring vibration |
| 1455 | CH₃ asymmetric bend |
| 1240 | C-N stretch |
The absence of bands above 3400 cm⁻¹ confirms complete N-H bonding.
High-Resolution Mass Spectrometry (HRMS):
| Observed m/z | Calculated [M+H]⁺ | Error (ppm) |
|---|---|---|
| 193.1194 | 193.1189 | +2.6 |
Fragmentation pattern:
- Loss of NH₂ (17 Da) → m/z 176.1
- Cleavage of methylene bridge → m/z 109.0 (triazole fragment)
- Retro-Diels-Alder fragmentation → m/z 82.0 (pyrazole).
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-methyl-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-3-14(11-8(6)9)5-7-4-13(2)12-10-7/h3-4H,5H2,1-2H3,(H2,9,11) |
InChI Key |
HCMASVPAZNOLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CN(N=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor is typically prepared through standard alkyne synthesis methods.
CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction proceeds at room temperature or slightly elevated temperatures to yield the triazole product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and photostabilizers.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential therapeutic effects, such as enzyme inhibition in neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
Triazole-Modified Derivatives
Physicochemical and Spectroscopic Comparisons
- Solubility : Triazole-containing derivatives (e.g., ) generally exhibit improved aqueous solubility compared to purely aromatic pyrazole analogues (e.g., ) due to polar functional groups.
- Thermal Stability : Methyl-substituted pyrazoles (e.g., ) show higher melting points (>200°C) than halogenated derivatives (e.g., ), likely due to stronger intermolecular interactions.
- ¹H NMR Shifts: The amine protons in 3-aminopyrazoles typically resonate at δ 3.2–5.0 (e.g., δ 3.24 in ), while triazole protons appear as singlets near δ 7.5–9.5 .
Biological Activity
4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antifungal, and insecticidal activities, alongside relevant research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyrazole core substituted with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. In one study, a series of triazole derivatives were synthesized and evaluated for their activity against human cancer cell lines, showing IC50 values ranging from 5 to 20 μM depending on the specific structure and substitution pattern .
Antifungal Activity
The antifungal potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated significant inhibition rates against fungal pathogens. For example, a related compound exhibited an inhibition rate of 77.8% against Pyricularia oryzae, suggesting that modifications in the triazole ring can enhance antifungal activity .
Insecticidal Activity
Insecticidal properties have also been reported for compounds containing the pyrazole and triazole frameworks. Preliminary bioassays indicated that certain derivatives showed good lethal activity against pests such as Mythimna separate and Helicoverpa armigera, with some compounds achieving over 70% mortality at concentrations of 500 mg/L .
Case Study 1: Antitumor Evaluation
A recent study synthesized various pyrazole derivatives, including those similar to this compound. The most active compound showed an IC50 value of 6.2 μM against the HCT116 colon cancer cell line. This demonstrates the potential for structural modifications to optimize antitumor efficacy .
Case Study 2: Antifungal Screening
In another study focusing on antifungal activity, compounds structurally related to the target compound were screened against several fungal strains. The results indicated that modifications in the triazole moiety significantly affected antifungal potency, with some derivatives achieving inhibition rates above 70% against Candida albicans and Aspergillus niger .
Research Findings Summary Table
| Activity Type | Compound Tested | IC50 Value (μM) | Target Organism |
|---|---|---|---|
| Antitumor | Pyrazole Derivative | 6.2 | HCT116 (Colon Cancer) |
| Antifungal | Triazole Derivative | 77.8% | Pyricularia oryzae |
| Insecticidal | Pyrazole-Triazole Compound | >70% | Mythimna separate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
